REACTION_CXSMILES
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[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[C:8]([C:11](OC)=O)[CH:9]=[CH:10][C:4]=2[NH:3]1.P(Cl)(Cl)(Cl)=O>O>[CH3:11][C:8]1[CH:9]=[CH:10][C:4]2[NH:3][C:2](=[O:1])[NH:6][C:5]=2[CH:7]=1
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Name
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|
Quantity
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43 g
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Type
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reactant
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Smiles
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O=C1NC2=C(N1)C=C(C=C2)C(=O)OC
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Name
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|
Quantity
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286 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
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Quantity
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2 kg
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Dry hydrogen chloride was bubbled through the boiling reaction mass for 12 hours
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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reaction mass
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Type
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FILTRATION
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Details
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Precipitate was filtered out
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Type
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ADDITION
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Details
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Filtrate was diluted with water (1.25 litres) and ammonia solution (˜800 ml)
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Type
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FILTRATION
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Details
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Precipitate was filtered
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Type
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WASH
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Details
|
rinsed with water
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Name
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|
Type
|
|
Smiles
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CC1=CC2=C(NC(N2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |